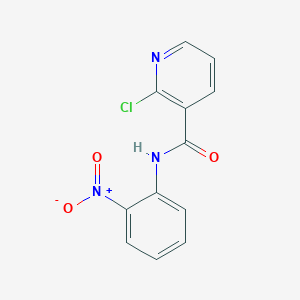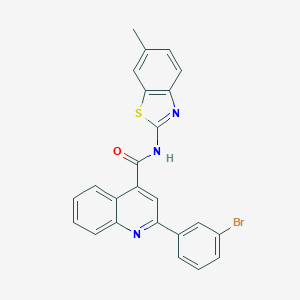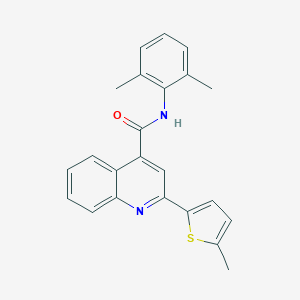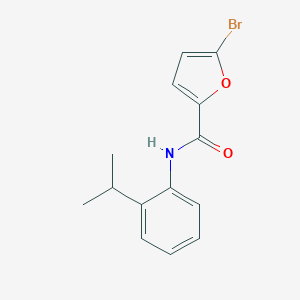
5-bromo-N-(2-isopropylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-isopropylphenyl)-2-furamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various studies, making it an important topic of research in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-isopropylphenyl)-2-furamide is not fully understood. However, studies have shown that the compound acts on various receptors in the body, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid type 1 (TRPV1) receptor. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-bromo-N-(2-isopropylphenyl)-2-furamide has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the development of new analgesic drugs. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models, making it a potential candidate for the development of new antitumor agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(2-isopropylphenyl)-2-furamide in lab experiments is its high yield in the synthesis process. This makes it an efficient and cost-effective compound to produce. However, one of the limitations of using the compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects on the body.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-isopropylphenyl)-2-furamide. One direction is to further investigate its potential as an anti-inflammatory agent and analgesic. Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that can fully elucidate its effects on the body.
Conclusion
In conclusion, 5-bromo-N-(2-isopropylphenyl)-2-furamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential use as an anti-inflammatory agent, antitumor agent, and analgesic makes it an important topic of research in the field of biochemistry and pharmacology. Further research is needed to fully understand its mechanism of action and to investigate its potential use in treating various diseases and disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-isopropylphenyl)-2-furamide involves the reaction of 2-isopropylphenylboronic acid with 5-bromo-2-furoic acid chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires careful temperature control to ensure the formation of the desired product. The yield of the synthesis process is typically high, making it an efficient method for producing 5-bromo-N-(2-isopropylphenyl)-2-furamide.
Applications De Recherche Scientifique
5-bromo-N-(2-isopropylphenyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. The compound has shown promising results in various studies, including its potential as an anti-inflammatory agent, antitumor agent, and analgesic. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
314055-67-9 |
|---|---|
Nom du produit |
5-bromo-N-(2-isopropylphenyl)-2-furamide |
Formule moléculaire |
C14H14BrNO2 |
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
5-bromo-N-(2-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-9(2)10-5-3-4-6-11(10)16-14(17)12-7-8-13(15)18-12/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
QDDAZUOOEGOEBU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



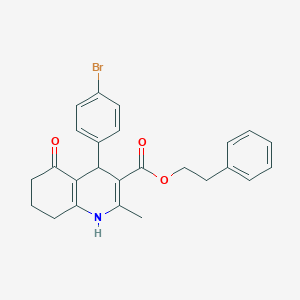
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
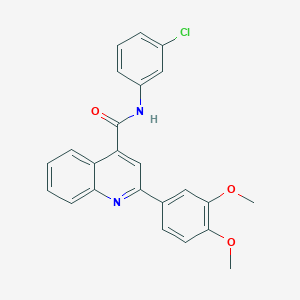
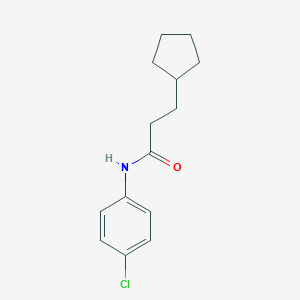
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
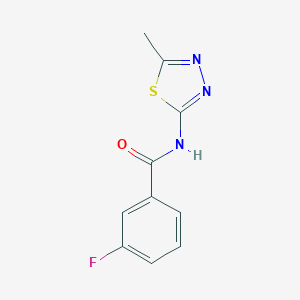
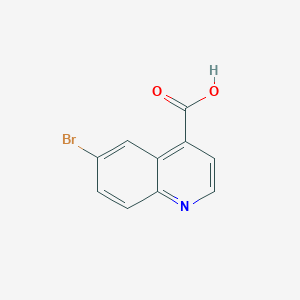
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
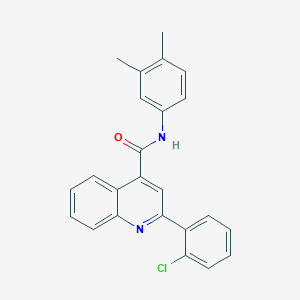
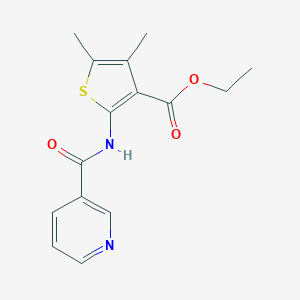
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
